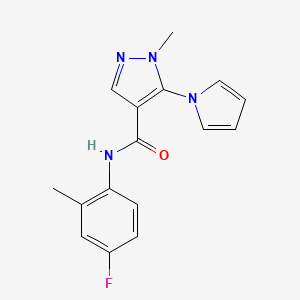![molecular formula C22H23N3 B7497662 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine, also known as DPI, is a chemical compound that has been widely used in scientific research as a tool to investigate the function of various receptors and signaling pathways. DPI is a selective antagonist of the α2A-adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release and cardiovascular function.
作用机制
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine is a selective antagonist of the α2A-adrenergic receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. The α2A-adrenergic receptor plays a crucial role in the regulation of neurotransmitter release, cardiovascular function, and other physiological processes. This compound binds to the α2A-adrenergic receptor and prevents the activation of downstream signaling pathways, resulting in a decrease in neurotransmitter release and cardiovascular function.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific receptor and signaling pathway being studied. For example, this compound has been shown to decrease the release of norepinephrine and dopamine in the central nervous system, resulting in a decrease in blood pressure and heart rate. This compound has also been shown to modulate the release of other neurotransmitters, such as glutamate and GABA, and to affect the activity of ion channels and other membrane proteins.
实验室实验的优点和局限性
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine has several advantages for use in lab experiments, including its high selectivity for the α2A-adrenergic receptor and its ability to block receptor activation without affecting other signaling pathways. However, this compound also has some limitations, including its relatively low potency and its potential for off-target effects at high concentrations.
未来方向
There are several potential future directions for research on 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine and its effects on the α2A-adrenergic receptor and other signaling pathways. One area of interest is the development of more potent and selective this compound analogs that can be used to study the function of other adrenergic receptors and signaling pathways. Another area of interest is the use of this compound as a tool to investigate the role of α2A-adrenergic receptors in the development of various diseases and disorders, such as hypertension, depression, and anxiety. Finally, there is a need for further research on the biochemical and physiological effects of this compound and its potential for use in the development of new therapeutic agents.
合成方法
The synthesis of 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine involves several steps, starting with the reaction of 2,3-dihydroindole with formaldehyde and pyridine-4-carboxaldehyde to form the intermediate compound 1-(2,3-dihydro-1H-indol-1-yl)-2-(pyridin-4-yl)ethanone. This intermediate is then reacted with 4-(chloromethyl)benzylamine to yield the final product, this compound. The synthesis of this compound has been described in detail in several research articles.
科学研究应用
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine has been used extensively in scientific research to investigate the function of α2A-adrenergic receptors and their role in various physiological processes. For example, this compound has been used to study the effects of α2A-adrenergic receptor activation on neurotransmitter release in the central nervous system and the regulation of cardiovascular function. This compound has also been used to investigate the role of α2A-adrenergic receptors in the modulation of pain perception and the development of addiction.
属性
IUPAC Name |
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3/c1-2-4-22-21(3-1)11-14-25(22)17-20-7-5-18(6-8-20)15-24-16-19-9-12-23-13-10-19/h1-10,12-13,24H,11,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMONLKDUOWFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)CNCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid](/img/structure/B7497581.png)
![2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7497587.png)
![3,5-dimethyl-N-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7497601.png)
![N-[4-nitro-2-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7497606.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B7497607.png)
![Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7497611.png)
![5-bromo-N-[5-[(3,4-difluorophenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B7497622.png)

![N-[(2-bromophenyl)methyl]-N-methyl-2-methylsulfonylbenzamide](/img/structure/B7497642.png)
![N-methyl-3-(5-methyl-1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7497655.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7497663.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)
![6-[[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7497677.png)
![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)
